molecular formula C12H10BrNO B1291957 2-((3-Bromophenoxy)methyl)pyridine CAS No. 488799-65-1

2-((3-Bromophenoxy)methyl)pyridine

Cat. No. B1291957
M. Wt: 264.12 g/mol
InChI Key: IUFXJEPKUCXNNC-UHFFFAOYSA-N
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Description

The compound "2-((3-Bromophenoxy)methyl)pyridine" is a brominated organic molecule that consists of a pyridine ring and a bromophenyl group connected through a methylene bridge. This structure is relevant in the field of organic chemistry due to its potential as a building block in various chemical syntheses.

Synthesis Analysis

The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, a method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves a four-step sequence culminating in an iodine-mediated cyclization . Another study describes the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines using palladium-catalyzed reactions . Although these methods do not directly describe the synthesis of "2-((3-Bromophenoxy)methyl)pyridine," they provide insight into the types of reactions that brominated pyridine compounds can undergo.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be complex, as seen in the study of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium salts, where extended hydrogen-bonded ribbons are formed in the solid state . While this does not directly pertain to "2-((3-Bromophenoxy)methyl)pyridine," it suggests that brominated pyridine compounds can participate in extensive hydrogen bonding, which could influence their reactivity and physical properties.

Chemical Reactions Analysis

Brominated pyridine compounds are versatile in chemical reactions. For example, the regioselective bromination of thieno[2,3-b]pyridine has been achieved, demonstrating the potential of brominated pyridines as building blocks in drug discovery . Additionally, the cyclization of phenoxyphenols and phenoxy pyridines to form various heterocyclic compounds has been reported, indicating the reactivity of the phenoxy and pyridine moieties in ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine compounds can be quite diverse. In the context of "2-((3-Bromophenoxy)methyl)pyridine," one can infer that the presence of the bromine atom would increase the molecular weight and potentially affect the compound's boiling and melting points. The bromine may also enhance the reactivity of the compound in nucleophilic substitution reactions. The pyridine ring, being a heteroaromatic compound, contributes to the compound's basicity and ability to participate in hydrogen bonding .

Scientific Research Applications

Chemistry and Properties

2-((3-Bromophenoxy)methyl)pyridine and its derivatives have been studied for their intriguing chemical properties and potential applications. The chemistry of similar compounds, like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, has been extensively reviewed, highlighting their preparation procedures, properties, and applications in spectroscopy, magnetism, biological and electrochemical activity. These compounds' versatile chemical behavior makes them potential candidates for various scientific applications (Boča, Jameson, & Linert, 2011).

Medicinal and Chemosensing Applications

Pyridine derivatives, closely related to 2-((3-Bromophenoxy)methyl)pyridine, are crucial in medicinal chemistry due to their biological activities like antifungal, antibacterial, analgesic, antiviral, and anticancer properties. They are also known for their high affinity for various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Synthetic Applications

The heterocyclic structure of pyridine derivatives offers a versatile scaffold for synthesizing a wide range of heterocyclic compounds and drug synthesis raw materials. These derivatives demonstrate a broad spectrum of pharmacological properties, making them suitable for various biological applications. The review by Amer et al. (2021) provides a comprehensive evaluation of these properties, guiding future studies in the structure-activity relationship and mode of action of these compounds (Amer et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of robust, bench-top methods that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield, is a promising future direction . These compounds have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

properties

IUPAC Name

2-[(3-bromophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFXJEPKUCXNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624378
Record name 2-[(3-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Bromophenoxy)methyl)pyridine

CAS RN

488799-65-1
Record name 2-[(3-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromophenol (1.00 g, 5.8 mmol), 2-picolyl chloride hydrochloride (950 mg, 5.8 mmol) and potassium carbonate (3.20 g, 23 mmol) were stirred together in DMF (10 mL) at room temperature overnight. The solvent was removed in vacuo, azeotroping with xylene to remove the last traces of DMF. The residual material was partitioned between ethyl acetate (70 mL) and water (70 mL), then the organic phase was washed with saturated sodium chloride solution (1×50 mL), was dried over magnesium sulfate, and was concentrated in vacuo to afford 2-(3-bromophenoxymethyl)pyridine (1.48 g, 97%). m/z (ES+) 265 [MH]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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